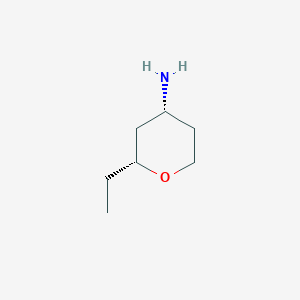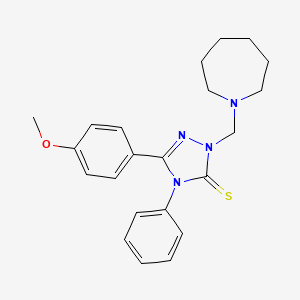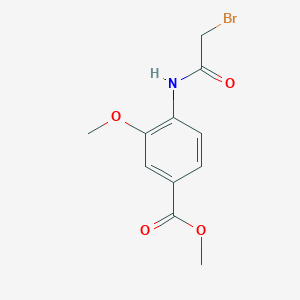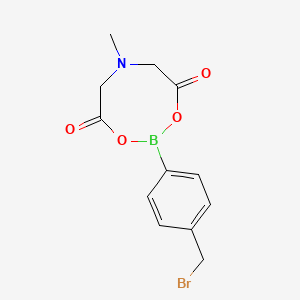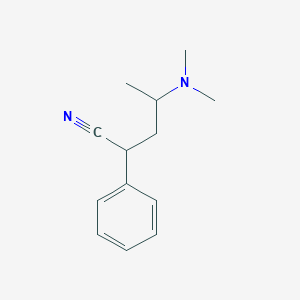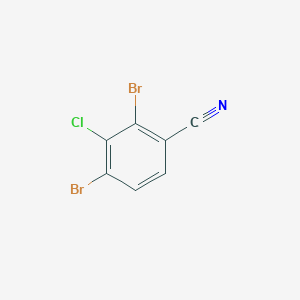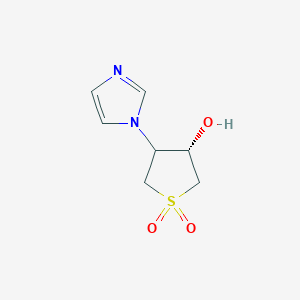![molecular formula C18H23N5OS B13351714 N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. Its unique structure, which includes a triazole ring and a cyano group, contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amide Formation: The final step involves the reaction of the intermediate with a cyano-substituted amine to form the desired amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, or anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound may be used as a pesticide or herbicide, leveraging its biological activity to protect crops.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The cyano group may also play a role in its biological activity by participating in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide: Lacks the methyl group on the triazole ring.
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Has an acetamide group instead of a propanamide group.
Uniqueness
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide is unique due to the presence of both the cyano group and the methyl-substituted triazole ring. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C18H23N5OS |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C18H23N5OS/c1-12(2)18(5,11-19)20-16(24)13(3)25-17-22-21-14(4)23(17)15-9-7-6-8-10-15/h6-10,12-13H,1-5H3,(H,20,24) |
InChI-Schlüssel |
XCEAENIAFVZJTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SC(C)C(=O)NC(C)(C#N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351632.png)
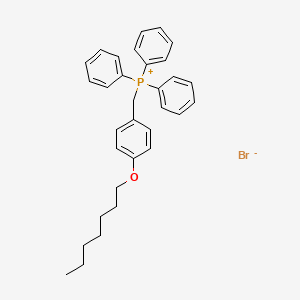

![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)
